molecular formula C9H12O3 B2725221 5-(2-Hydroxyethyl)-2-methoxyphenol CAS No. 50602-41-0

5-(2-Hydroxyethyl)-2-methoxyphenol

Cat. No.: B2725221
CAS No.: 50602-41-0
M. Wt: 168.192
InChI Key: PPUFZEKAOXNVLU-UHFFFAOYSA-N
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Description

5-(2-Hydroxyethyl)-2-methoxyphenol: is an organic compound with a phenolic structure It is characterized by the presence of a hydroxyethyl group and a methoxy group attached to the benzene ring

Scientific Research Applications

Chemistry: 5-(2-Hydroxyethyl)-2-methoxyphenol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.

Biology: In biological research, this compound is studied for its potential antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress.

Medicine: The compound is investigated for its potential therapeutic applications. Its antioxidant properties make it a candidate for the development of drugs aimed at treating diseases associated with oxidative stress, such as neurodegenerative disorders.

Industry: In the industrial sector, this compound is used in the production of polymers and resins. It can also be used as an intermediate in the synthesis of dyes and other chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Hydroxyethyl)-2-methoxyphenol typically involves the reaction of 2-methoxyphenol with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-methoxyphenol attacks the ethylene oxide, resulting in the formation of the hydroxyethyl group.

Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(2-Hydroxyethyl)-2-methoxyphenol can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) and catalysts such as iron(III) chloride (FeCl3).

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated phenols and other substituted derivatives.

Comparison with Similar Compounds

    2-Methoxyphenol (Guaiacol): Similar structure but lacks the hydroxyethyl group.

    4-Hydroxy-3-methoxybenzyl alcohol (Vanillyl alcohol): Contains a methoxy and hydroxyl group but differs in the position of the substituents.

    2-Hydroxyethyl methacrylate (HEMA): Contains a hydroxyethyl group but is a methacrylate ester rather than a phenol.

Uniqueness: 5-(2-Hydroxyethyl)-2-methoxyphenol is unique due to the presence of both a hydroxyethyl and a methoxy group on the phenolic ring. This combination of functional groups imparts distinct chemical and physical properties, making it versatile for various applications in research and industry.

Properties

IUPAC Name

5-(2-hydroxyethyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-12-9-3-2-7(4-5-10)6-8(9)11/h2-3,6,10-11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUFZEKAOXNVLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50602-41-0
Record name 5-(2-hydroxyethyl)-2-methoxyphenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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